molecular formula C7H8O2 B155104 4-Methylcatechol CAS No. 452-86-8

4-Methylcatechol

Cat. No. B155104
CAS RN: 452-86-8
M. Wt: 124.14 g/mol
InChI Key: ZBCATMYQYDCTIZ-UHFFFAOYSA-N
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Patent
US09434724B2

Procedure details

TCCA (16.7 g, 72 mmol) was added to a solution of 4-fluoro-1-methyl-2-nitrobenzene (12.4 g, 80 mmol) in CH3CO2H/H2SO4 (80 mL/80 mL). The mixture was heated to 70° C. and stirred overnight. After cooling to room temperature, the reaction mixture was poured into ice water (1000 mL) and extracted with DCM (2×200 mL). The combined organic phase was washed with brine and concentrated in vacuo. The residue was purified by column chromatography (PE: EA=50:1) to give compound 1 (5.0 g, 33.1%) as a yellow oil.
Name
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
CH3CO2H H2SO4
Quantity
80 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
1000 mL
Type
reactant
Reaction Step Two
Yield
33.1%

Identifiers

REACTION_CXSMILES
C1(N(Cl)[C:7](=[O:8])N(Cl)C(=O)N1Cl)=O.F[C:14]1C=[CH:18][C:17]([CH3:20])=[C:16]([N+]([O-])=O)[CH:15]=1.CC(O)=[O:26].OS(O)(=O)=O>>[CH3:20][C:17]1[CH:18]=[C:7]([OH:8])[C:14](=[CH:15][CH:16]=1)[OH:26] |f:2.3|

Inputs

Step One
Name
Quantity
16.7 g
Type
reactant
Smiles
C1(=O)N(C(=O)N(C(=O)N1Cl)Cl)Cl
Name
Quantity
12.4 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)C)[N+](=O)[O-]
Name
CH3CO2H H2SO4
Quantity
80 mL
Type
reactant
Smiles
CC(=O)O.OS(=O)(=O)O
Step Two
Name
ice water
Quantity
1000 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×200 mL)
WASH
Type
WASH
Details
The combined organic phase was washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (PE: EA=50:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1C=C(C(O)=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 33.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.